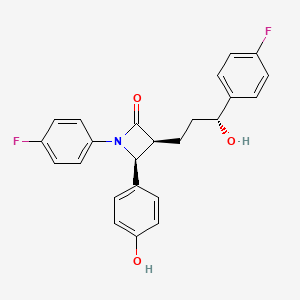

(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Overview

Description

“(3S,4S)-1-(4-Fluorophenyl)-3-(®-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a chemical compound with the molecular formula C24H21F2NO31. It has a molecular weight of 409.4 g/mol1. This product is intended for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound from the web search results.Molecular Structure Analysis

The molecular structure of this compound includes 24 carbon atoms, 21 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms21. However, the specific arrangement of these atoms in the molecule could not be found in the search results.

Chemical Reactions Analysis

I’m sorry, but the search results did not provide any specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.4 g/mol1. The search results did not provide further information on the physical and chemical properties of this compound.Scientific Research Applications

Discovery and Design

One study detailed the discovery and design of SCH 58235, a potent, orally active inhibitor of cholesterol absorption, derived from its predecessor SCH 48461. By analyzing potential sites of metabolic oxidation and exploiting activity-enhancing oxidation, researchers designed SCH 58235 to effectively lower cholesterol levels in animal models, demonstrating its efficacy with a significant reduction in liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Crystal Structure Analysis

The crystal structure of Ezetimibe anhydrate, another name for this compound, was elucidated, revealing its molecular arrangement and intermolecular hydrogen bonding. This structural analysis provides insights into the compound's pharmacological activity, emphasizing its role in inhibiting cholesterol resorption in the human intestine (Brüning et al., 2010).

Microbial Biotransformation

Research into the microbial reduction of this compound to Ezetimibe by Rhodococcus fascians MO22 highlights the biotechnological potential for synthesizing cholesterol-lowering drugs. This approach not only underscores the microbial capacity to metabolize halogenated compounds but also provides a more sustainable method for drug production (Kyslíková et al., 2010).

Pharmacokinetics and Metabolism

Investigations into the metabolism of Ezetimibe have identified key human liver and intestinal enzymes responsible for its glucuronidation, leading to the formation of its main circulating metabolite. This research not only expands understanding of the drug's biological fate but also its therapeutic potential in managing cholesterol levels (Ghosal et al., 2004).

Inhibition of Cholesterol Absorption

Studies have confirmed that Ezetimibe significantly inhibits intestinal cholesterol absorption without affecting plasma triglycerides or HDL levels. This selective mechanism of action is crucial for its effectiveness in reducing diet-induced hypercholesterolemia, demonstrating its therapeutic value in cholesterol management (van Heek et al., 2001).

Safety And Hazards

The compound is not intended for human or veterinary use1. For safety and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS). Unfortunately, the search results did not provide specific safety and hazard information for this compound.

Future Directions

The future directions for this compound could not be determined from the search results. It’s worth noting that the potential applications and research directions for a compound can depend on various factors, including its physical and chemical properties, mechanism of action, and the current state of research in the field.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature or consult with a subject matter expert.

properties

IUPAC Name |

(3S,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-YTFSRNRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

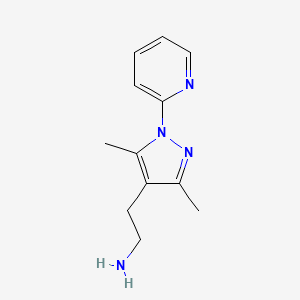

![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)

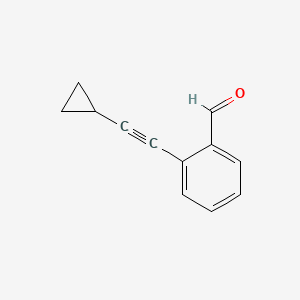

![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)